molecular formula C21H22FN5O2S B2864049 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-81-4

2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2864049
CAS No.: 886914-81-4
M. Wt: 427.5
InChI Key: GGVQSENUTCZBGP-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a fluorophenyl group, a furan ring, and a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((2-((4-methylphenyl)amino)thiazol-4-yl)methyl)ethanone
  • 2-(4-(2-Fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide
  • 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)-1,3,4-thiadiazole

Uniqueness

What sets 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features several key structural components:

  • Thiazolo[3,2-b][1,2,4]triazole core: A fused heterocyclic system known for various biological activities.
  • Piperazine moiety : Often associated with central nervous system activity and modulation of neurotransmitter systems.
  • Furan ring : Contributes to the compound's reactivity and potential biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives, including those similar to our compound. The thiazole and triazole rings are crucial for this activity.

CompoundMIC (μg/mL)Activity Classification
2-Ethyl...0.06 - 2Outstanding
Standard Drug0.5 - 1Excellent

The minimum inhibitory concentrations (MIC) indicate that compounds with a similar structure exhibit remarkable antifungal efficacy against various fungal strains. The presence of nitrogen in the triazole ring enhances the biological activity significantly .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperazine and furan moieties can significantly influence the biological activity. For instance:

  • Substituents on the piperazine ring : Fluorinated phenyl groups enhance binding affinity to target sites.
  • Furan modifications : Alterations can lead to improved solubility and bioavailability.

Research has shown that the introduction of electron-withdrawing groups on the aromatic systems can enhance antifungal potency by increasing the electron density on the nitrogen atoms in the triazole ring .

Study on Antifungal Efficacy

In a comparative study involving various derivatives of triazoles, compounds similar to our target showed varying degrees of antifungal activity against Candida species. The results demonstrated that:

  • Compounds with a thiazole-triazole framework exhibited superior activity compared to traditional antifungal agents.
  • The most active compounds had MIC values ranging from 0.06 to 4 μg/mL against resistant strains of fungi .

Neuropharmacological Studies

The piperazine component has been linked to various neuropharmacological effects. In vitro studies indicated that derivatives could modulate serotonin receptors, suggesting potential applications in treating mood disorders. The specific interaction with 5-HT1A receptors was noted as particularly significant .

Properties

IUPAC Name

2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2S/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-8-5-13-29-16)26-11-9-25(10-12-26)15-7-4-3-6-14(15)22/h3-8,13,18,28H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVQSENUTCZBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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